
3-(Propan-2-ylsulfanyl)cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Propan-2-ylsulfanyl)cyclobutan-1-ol is a chemical compound with the molecular formula C₇H₁₄OS and a molecular weight of 146.25 g/mol . This compound is characterized by a cyclobutane ring substituted with a hydroxyl group and a propan-2-ylsulfanyl group. It is primarily used for research purposes in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylsulfanyl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with propan-2-ylthiol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the thiol on the carbonyl group of the cyclobutanone, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(Propan-2-ylsulfanyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The propan-2-ylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups.
科学研究应用
3-(Propan-2-ylsulfanyl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Propan-2-ylsulfanyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the propan-2-ylsulfanyl group play crucial roles in its reactivity and interactions with other molecules. The compound may act as a nucleophile or an electrophile, depending on the reaction conditions and the nature of the interacting species.
相似化合物的比较
Similar Compounds
3-(Methylsulfanyl)cyclobutan-1-ol: Similar structure with a methylsulfanyl group instead of a propan-2-ylsulfanyl group.
3-(Ethylsulfanyl)cyclobutan-1-ol: Similar structure with an ethylsulfanyl group instead of a propan-2-ylsulfanyl group.
3-(Propan-2-ylsulfanyl)cyclopentan-1-ol: Similar structure with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
3-(Propan-2-ylsulfanyl)cyclobutan-1-ol is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The cyclobutane ring also contributes to its unique structural and chemical characteristics.
属性
分子式 |
C7H14OS |
|---|---|
分子量 |
146.25 g/mol |
IUPAC 名称 |
3-propan-2-ylsulfanylcyclobutan-1-ol |
InChI |
InChI=1S/C7H14OS/c1-5(2)9-7-3-6(8)4-7/h5-8H,3-4H2,1-2H3 |
InChI 键 |
VWXVTJUUOSWJRU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SC1CC(C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


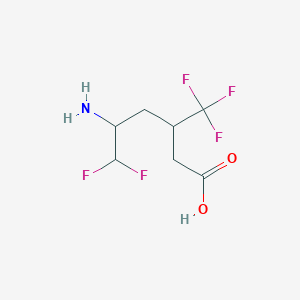
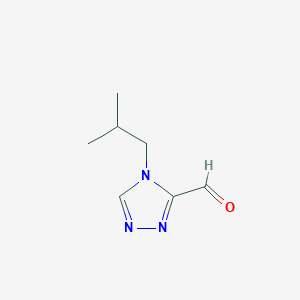
![1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13197875.png)
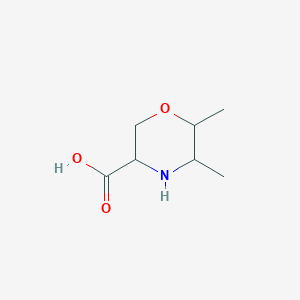

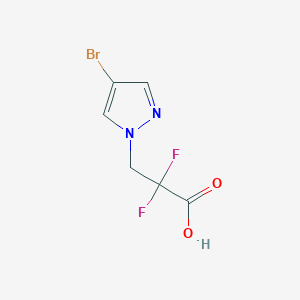


![4-[(Butan-2-yloxy)methyl]aniline](/img/structure/B13197903.png)

![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13197913.png)

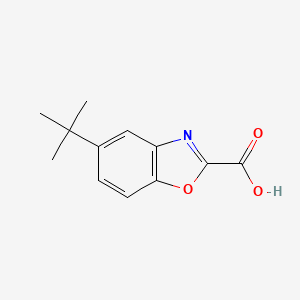
![2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B13197942.png)
